

Sophoraflavanone H: A Technical Review and Background

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Compound of Interest		
Compound Name:	Sophoraflavanone H	
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Introduction

Sophoraflavanone H is a novel prenylated flavonoid characterized by a unique hybrid structure that combines a 2,3-diaryl-2,3-dihydrobenzofuran moiety with a flavanone ring system.[1][2] Isolated from the roots of Sophora moorcroftiana, a plant used in traditional medicine, this compound and its analogues have emerged as promising candidates for antimicrobial and antitumor drug development.[1][2][3] While research on **Sophoraflavanone H** is still in its nascent stages, its complex architecture and biosynthetic relationship to other bioactive sophoraflavanones suggest a significant therapeutic potential.

This technical guide provides a comprehensive review of the available literature on **Sophoraflavanone H**. Due to the limited biological data currently available for **Sophoraflavanone H**, this guide also incorporates a detailed overview of the closely related and extensively studied analogue, Sophoraflavanone G, to provide a valuable comparative framework and suggest potential avenues for future research.

Sophoraflavanone H: Core Concepts

Chemical Structure and Synthesis

Sophoraflavanone H is a polyphenol with a complex stereochemistry.[1][2] The total synthesis of **Sophoraflavanone H** has been successfully achieved, a critical step that not only confirmed



its absolute configuration but also provides a means to produce the compound for further biological evaluation.[1][2] The synthetic route involves key steps such as a Rh-catalyzed asymmetric C-H insertion reaction and a selective oxy-Michael reaction to construct the dihydrobenzofuran and flavanone rings, respectively.[1][2]

Biological Activity (Preliminary)

Sophoraflavanone H, have demonstrated tumor-specific cytotoxic activity.[4] However, detailed quantitative data and mechanistic studies for **Sophoraflavanone H** are not yet available in the public domain.

A Comparative Analysis: The Well-Characterized Analogue, Sophoraflavanone G

To provide a more substantial resource for researchers, this section details the biological activities and mechanisms of action of Sophoraflavanone G, a structurally similar and extensively studied sophoraflavanone. Sophoraflavanone G is also a prenylated flavonoid isolated from plants of the Sophora genus, such as Sophora flavescens and Sophora alopecuroides.[5][6]

Antimicrobial Activity of Sophoraflavanone G

Sophoraflavanone G exhibits potent antibacterial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and oral bacteria.[7][8][9] It has been shown to act synergistically with conventional antibiotics, enhancing their efficacy.[7][10]

Table 1: Minimum Inhibitory Concentrations (MICs) of Sophoraflavanone G against various bacteria.



Bacterial Strain	MIC (μg/mL)	Reference
Methicillin-resistant Staphylococcus aureus (MRSA) (10 clinical isolates)	0.5 - 8	[7]
Methicillin-resistant Staphylococcus aureus	<10	[8]
Streptococcus mutans	1.56	[9]
Fusobacterium nucleatum	1.56	[9]
Actinomyces viscosus	3.125	[9]
Streptococcus sobrinus	3.125	[9]
Porphyromonas gingivalis	>100	[9]

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of Sophoraflavanone G involves the disruption of the bacterial cell membrane integrity and biosynthesis.[8][11] It can also interfere with bacterial energy metabolism and inhibit biofilm formation.[8][11]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Sophoraflavanone G against various bacterial strains is typically determined using the broth microdilution method.

- Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton broth for S. aureus, Brain Heart Infusion broth for oral bacteria). The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
- Preparation of Sophoraflavanone G dilutions: A stock solution of Sophoraflavanone G in a suitable solvent (e.g., DMSO) is prepared. Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate broth medium.



- Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).
- Determination of MIC: The MIC is defined as the lowest concentration of Sophoraflavanone G that completely inhibits visible bacterial growth.

Anti-inflammatory Activity of Sophoraflavanone G

Sophoraflavanone G has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models.[12][13][14] It effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[12][13] [14]

Table 2: Anti-inflammatory activity of Sophoraflavanone G in LPS-stimulated RAW264.7 macrophages.

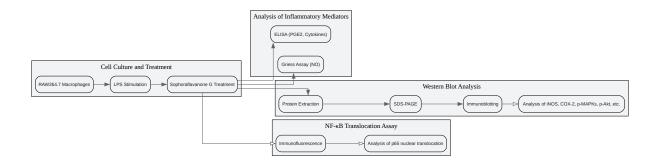
Inflammatory Mediator	IC50 (μM)	Reference
Nitric Oxide (NO)	Not explicitly stated, but significant inhibition at 2.5-20 μΜ	[13]
Prostaglandin E2 (PGE2)	Not explicitly stated, but significant inhibition at 2.5-20 μΜ	[13]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of Sophoraflavanone G are mediated through the modulation of several key signaling pathways, including the nuclear factor-kappa B (NF-κB), mitogenactivated protein kinase (MAPK), Janus kinase/signal transducer and activator of transcription (JAK/STAT), and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathways.[12][13][14] It also upregulates the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) via the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[12][14]

Experimental Workflow: Investigating the Anti-inflammatory Mechanism of Sophoraflavanone G





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Caption: Workflow for studying the anti-inflammatory effects of Sophoraflavanone G.

Anticancer Activity of Sophoraflavanone G

Sophoraflavanone G has shown promising anticancer activity against various cancer cell lines, including leukemia, breast cancer, and lung cancer.[6][15][16] It induces apoptosis and inhibits cell proliferation and metastasis.[15][16]

Table 3: Cytotoxic activity of Sophoraflavanone G against cancer cell lines.



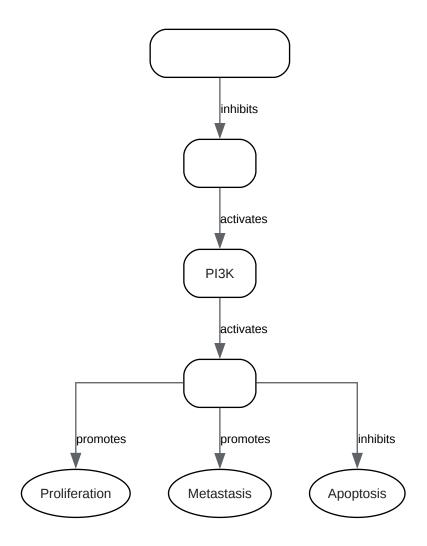
Cell Line	Activity	IC50 (µM)	Reference
Triple-negative breast cancer (MDA-MB-231)	Induces apoptosis, suppresses migration and invasion	Not explicitly stated, but effective at 20-30 μΜ	[16]
Human leukemia (HL-60)	Induces apoptosis	Not explicitly stated, but effective at 3-30 μΜ	[17]

Mechanism of Anticancer Action

The anticancer effects of Sophoraflavanone G are attributed to its ability to modulate multiple signaling pathways involved in cancer cell survival and proliferation. It has been shown to target the epidermal growth factor receptor (EGFR)-PI3K-Akt signaling pathway in triplenegative breast cancer.[11][16] It also blocks MAPK activation and induces apoptosis through the intrinsic mitochondrial pathway in human leukemia cells.[15][17] Furthermore, Sophoraflavanone G has been identified as a novel small-molecule inhibitor of STAT signaling. [18]

Signaling Pathway: Sophoraflavanone G in Triple-Negative Breast Cancer





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Caption: Sophoraflavanone G inhibits the EGFR/PI3K/Akt pathway in breast cancer.

Future Perspectives and Conclusion

Sophoraflavanone H represents an intriguing natural product with a complex chemical structure and potential for therapeutic development. While current research is limited, the successful total synthesis of **Sophoraflavanone H** paves the way for more in-depth biological investigations. The extensive data available for the closely related Sophoraflavanone G provides a strong rationale for exploring the antimicrobial, anti-inflammatory, and anticancer properties of **Sophoraflavanone H**.

Future research should focus on:



- Biological Screening: Comprehensive in vitro screening of **Sophoraflavanone H** against a panel of bacterial strains, cancer cell lines, and in inflammatory assay systems.
- Quantitative Analysis: Determination of key pharmacological parameters such as IC50 and MIC values.
- Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by Sophoraflavanone H.
- In Vivo Efficacy: Evaluation of the therapeutic potential of **Sophoraflavanone H** in relevant animal models of disease.

By leveraging the knowledge gained from Sophoraflavanone G and employing modern drug discovery platforms, the full therapeutic potential of **Sophoraflavanone H** can be unlocked, potentially leading to the development of novel and effective treatments for a range of human diseases.

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